2-Bromophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-bromophenylboronic acid derivatives has been explored through various methodologies. For example, the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst has been developed for the scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the generality of this transformation across a series of aryl boronic acids (Szumigala et al., 2004). Additionally, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids have been shown to lead to the formation of indenones, where the regioselectivity of the reaction is influenced by the substituents on the alkynes (Harada et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-bromophenylboronic acid derivatives can be elucidated through various analytical techniques. For instance, the structure of sterically hindered 1,3-dihydro-1-hydroxy-3-(2', 6'-dimethoxyphenyl)benzo[c][2,1]oxaborole, a derivative of 2-bromophenylboronic acid, has been reported, showcasing the diverse structural possibilities within this class of compounds (Da̧browski et al., 2007).
Chemical Reactions and Properties
2-Bromophenylboronic acid participates in various chemical reactions, such as palladium-catalyzed tandem reactions with 2-hydroxyphenylboronic acid to synthesize benzo[c]chromenes. This reaction demonstrates the compound's ability to form carbon-carbon and carbon-oxygen bonds in a single pot, highlighting its chemical versatility (Zhu et al., 2012).
Physical Properties Analysis
The physical properties of 2-bromophenylboronic acid and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis. The crystal structures of 4-halophenylboronic acids, including 4-bromophenylboronic acid, have been characterized, revealing the importance of intermolecular interactions in their solid-state packing (Shimpi et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-bromophenylboronic acid, such as reactivity, stability, and functional group compatibility, are key to its utility in organic synthesis. Its reactivity in Suzuki cross-coupling reactions, for example, has been extensively studied, demonstrating its role in forming biaryl compounds under various conditions (Chen & Feng, 2020).
Scientific Research Applications
Application in Green Chemistry
- Summary of the Application: 2-Bromophenylboronic acid is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
- Methods of Application or Experimental Procedures: While the specific experimental procedures and technical details are not provided in the sources, the general process involves the use of 2-Bromophenylboronic acid as a catalyst in the reaction between carboxylic acids and amines .
- Results or Outcomes: The use of 2-Bromophenylboronic acid in this context contributes to the principles of Green Chemistry, as it allows for more environmentally friendly chemical reactions .
Application in Biochemistry
- Summary of the Application: 2-Bromophenylboronic Acid is used as an inhibitor of the hormone sensitive lipase . This can be particularly useful in studies related to lipid metabolism and obesity.
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the sources, but generally, the compound would be introduced to the biological system where the hormone sensitive lipase is present .
- Results or Outcomes: The use of 2-Bromophenylboronic Acid in this context can help to understand the role of hormone sensitive lipase in various biological processes .
Application in Life Science Research
- Summary of the Application: 2-Bromophenylboronic acid is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the sources, but generally, the compound would be used in various experimental setups depending on the specific research context .
- Results or Outcomes: The outcomes can vary widely depending on the specific research context .
Application in Medicinal Chemistry
- Summary of the Application: Boronic acids, including 2-Bromophenylboronic acid, have been used in medicinal chemistry for the synthesis of various bioactive compounds . They have been used in the design of drugs and have shown various biological activities .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the sources, but generally, the compound would be used in the synthesis of various bioactive compounds .
- Results or Outcomes: The outcomes can vary widely depending on the specific research context . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Application in Synthetic Chemistry
- Summary of the Application: 2-Bromophenylboronic acid is used in synthetic chemistry due to its versatile reactivity, stability, and low toxicity . It is used in the formation of amide bonds from amines and carboxylic acids .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the sources, but generally, the compound would be used in various synthetic reactions .
- Results or Outcomes: The use of 2-Bromophenylboronic acid in this context contributes to the principles of Green Chemistry, as it allows for more environmentally friendly chemical reactions .
Safety And Hazards
Future Directions
2-Bromophenylboronic acid is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents , suggesting its potential for more environmentally friendly chemical processes in the future.
properties
IUPAC Name |
(2-bromophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378346 | |
Record name | 2-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenylboronic acid | |
CAS RN |
244205-40-1 | |
Record name | 2-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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